molecular formula C14H13N7O2 B2402002 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327316-31-3

2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2402002
M. Wt: 311.305
InChI Key: CVSBWEGTOQOZEK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
The exact mass of the compound 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Maftei et al. (2016) discusses the synthesis and structural analysis of novel 1,2,4-oxadiazole derivatives, which have potential medical applications, particularly in the field of antitumor activity. These compounds, including those with pyrazole and pyrazolo[3,4-d]pyrimidine moieties, were assessed for their in vitro anticancer activity in a panel of 12 cell lines, showing promising results (Maftei et al., 2016).

Antimicrobial Activity

Salimon et al. (2011) synthesized a compound related to the 1,3,4-oxadiazole class, demonstrating significant antimicrobial activity. This study underlines the potential of such compounds, including 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Anti-tubercular Agents

Pathak et al. (2014) reported the synthesis of various substituted 4,6-diarylpyrimidines and 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives, which exhibited significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of similar compounds in the treatment of tuberculosis (Pathak et al., 2014).

Synthesis Methods

Abdula et al. (2018) conducted a study on the synthesis of chalcone-substituted quinoxalines starting from 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone, employing both conventional heating and ultrasound-assisted methods. This research provides insights into efficient synthesis methods for related compounds (Abdula, Salman, & Mohammed, 2018).

Fungicidal Activity

Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives with fungicidal activity. These derivatives contain oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, showcasing the potential of similar compounds in agricultural applications (Liu et al., 2012).

properties

IUPAC Name

2-pyrazol-1-yl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-11(9-21-6-2-5-17-21)20-7-10(8-20)14-18-13(19-23-14)12-15-3-1-4-16-12/h1-6,10H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBWEGTOQOZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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